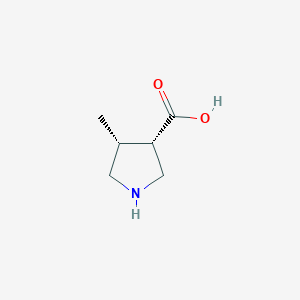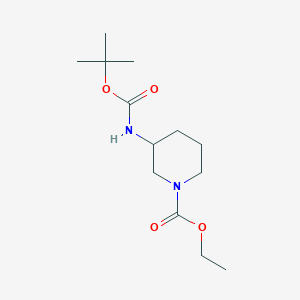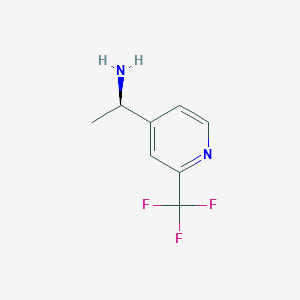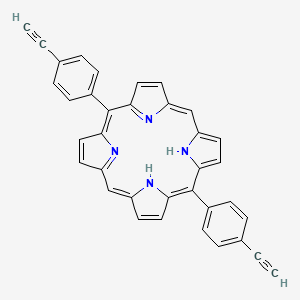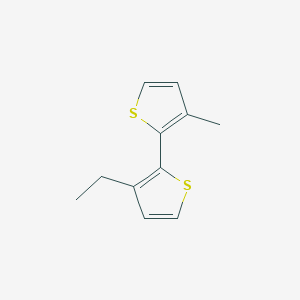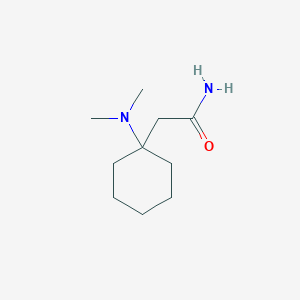
2-(1-(Dimethylamino)cyclohexyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(Dimethylamino)cyclohexyl)acetamide is a chemical compound with the molecular formula C10H20N2O It is known for its unique structure, which includes a cyclohexyl ring substituted with a dimethylamino group and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Dimethylamino)cyclohexyl)acetamide typically involves the reaction of cyclohexylamine with dimethylamine and acetic anhydride. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Cyclohexylamine} + \text{Dimethylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
化学反应分析
Types of Reactions
2-(1-(Dimethylamino)cyclohexyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted acetamides depending on the nucleophile used.
科学研究应用
2-(1-(Dimethylamino)cyclohexyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anesthetic effects.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 2-(1-(Dimethylamino)cyclohexyl)acetamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-(Dimethylamino)acetamide: Shares the dimethylamino and acetamide groups but lacks the cyclohexyl ring.
Cyclohexylamine: Contains the cyclohexyl ring but lacks the dimethylamino and acetamide groups.
N,N-Dimethylcyclohexylamine: Similar structure but without the acetamide group.
Uniqueness
2-(1-(Dimethylamino)cyclohexyl)acetamide is unique due to its combination of a cyclohexyl ring, dimethylamino group, and acetamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C10H20N2O |
|---|---|
分子量 |
184.28 g/mol |
IUPAC 名称 |
2-[1-(dimethylamino)cyclohexyl]acetamide |
InChI |
InChI=1S/C10H20N2O/c1-12(2)10(8-9(11)13)6-4-3-5-7-10/h3-8H2,1-2H3,(H2,11,13) |
InChI 键 |
QCMNHNDDXBCTGB-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1(CCCCC1)CC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


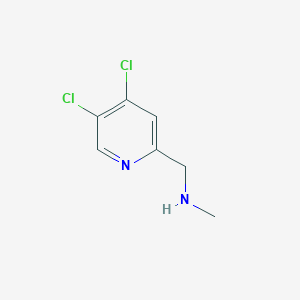
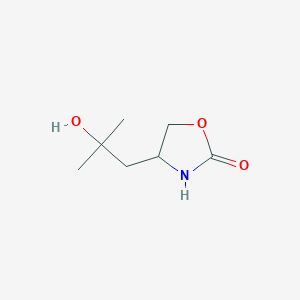
![1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide](/img/structure/B12963494.png)
![2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12963497.png)
![2-Bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B12963498.png)

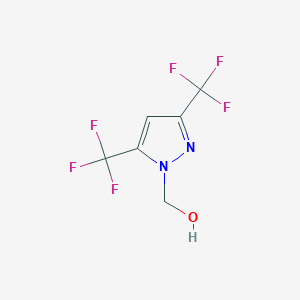

![Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B12963517.png)
